N-(2-Bromoethyl-d4)phthalimide
Overview
Description
N-(2-Bromoethyl-d4)phthalimide: is a deuterium-labeled derivative of N-(2-Bromoethyl)phthalimide. It is a stable isotope-labeled compound used primarily in research and development, particularly in the fields of proteomics and organic synthesis. The compound has the molecular formula C10H4D4BrNO2 and a molecular weight of 258.1 g/mol .
Mechanism of Action
Target of Action
This compound is primarily used in proteomics research , which suggests it may interact with proteins or other biomolecules
Mode of Action
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
As a compound used in proteomics research , it may be involved in various biochemical pathways depending on the proteins it interacts with
Pharmacokinetics
It’s known that deuteration can affect the pharmacokinetic and metabolic profiles of drugs . This could potentially impact the bioavailability of N-(2-Bromoethyl-d4)phthalimide.
Result of Action
As a compound used in proteomics research , it may have diverse effects depending on the proteins it interacts with
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of deuterated solvents and specific catalysts to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of N-(2-Bromoethyl-d4)phthalimide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain high purity and yield. The use of automated reactors and continuous monitoring systems is common to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-(2-Bromoethyl-d4)phthalimide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Typical conditions involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products can range from aldehydes to carboxylic acids.
Reduction Reactions: The primary products are amines.
Scientific Research Applications
Chemistry: N-(2-Bromoethyl-d4)phthalimide is used as a precursor in the synthesis of various organic compounds. Its deuterium labeling makes it valuable in mechanistic studies and isotope effect experiments .
Biology: In biological research, the compound is used in the study of metabolic pathways and enzyme mechanisms. Its stable isotope labeling allows for precise tracking and quantification in metabolic studies .
Medicine: The compound is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties. It is also employed in the study of drug metabolism and pharmacodynamics .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications include the synthesis of polymers and the development of new catalytic processes .
Comparison with Similar Compounds
N-(2-Bromoethyl)phthalimide: The non-deuterated version of the compound, used in similar applications but without the benefits of deuterium labeling.
N-(2-Chloroethyl)phthalimide: A similar compound where the bromine atom is replaced by chlorine, leading to different reactivity and applications.
N-(2-Iodoethyl)phthalimide: Another analog with iodine, which has unique reactivity due to the larger atomic size and different electronic properties.
Uniqueness: N-(2-Bromoethyl-d4)phthalimide is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed mechanistic studies. The presence of deuterium atoms also makes it valuable in isotope effect experiments and in the development of deuterated drugs with improved properties .
Properties
IUPAC Name |
2-(2-bromo-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2/i5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZXTOCAICMPQR-NZLXMSDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Br)N1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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